molecular formula C11H14N2O3 B13787706 2-[2-(dimethylamino)-2-oxoethoxy]benzamide CAS No. 6755-04-0

2-[2-(dimethylamino)-2-oxoethoxy]benzamide

Cat. No.: B13787706
CAS No.: 6755-04-0
M. Wt: 222.24 g/mol
InChI Key: NOIWEHDTLCFLHV-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)-2-oxoethoxy]benzamide (CAS: 247059-43-4) is a benzamide derivative characterized by a dimethylamino-acetoxy side chain attached to the benzamide core. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 4
  • Topological polar surface area (TPSA): 55.8 Ų .

Properties

CAS No.

6755-04-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C11H14N2O3/c1-13(2)10(14)7-16-9-6-4-3-5-8(9)11(12)15/h3-6H,7H2,1-2H3,(H2,12,15)

InChI Key

NOIWEHDTLCFLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The products are then purified and analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)-2-oxoethoxy]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-[2-(dimethylamino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and oxoethoxy group play crucial roles in its activity. It may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and bacterial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide with similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
Target Compound -OCH₂C(O)N(CH₃)₂ 208.26 Electron-donating dimethylamino group; moderate TPSA
5-Bromo-2-(2-(4-nitrophenyl)-2-oxoethoxy)benzamide (3f) 5-Br, 4-NO₂ ~350 (estimated) Electron-withdrawing nitro and bromo groups; higher lipophilicity
2-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzamide (3i) 4-OCH₃ ~270 (estimated) Electron-donating methoxy group; improved solubility
N-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}benzamide 3-OCH₃, benzamide extension 361.39 Extended aromatic system; increased steric hindrance
ML266 (EthR inhibitor) 4-Bromophenyl, methylphenylamino ~500 (estimated) Bulky substituents; designed for protein binding


Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance solubility and may improve bioavailability compared to electron-withdrawing groups (e.g., -NO₂, -Br) .
  • Steric bulk (e.g., ML266’s bromophenyl group) can increase binding affinity to specific targets but may reduce metabolic stability .
Anti-inflammatory Activity
  • Benzamide-based pyranopyrazoles: Compounds with 2,5-dimethoxyphenyl substituents exhibited superior anti-inflammatory activity compared to analogs, attributed to the electron-donating methoxy groups enhancing receptor interactions .
  • Implication for Target Compound: The dimethylamino group in the target compound may similarly enhance activity through electron donation, though direct evidence is lacking.
Enzyme Inhibition
  • EthR Inhibitors : ML266 and related benzamides with bulky substituents (e.g., bromophenyl) show potent inhibition of Mycobacterium tuberculosis EthR, highlighting the role of substituent size in target engagement .
  • Target Compound Comparison: The smaller dimethylamino group may limit steric interactions compared to ML266 but could improve membrane permeability.
Reactivity in Polymer Systems
  • Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate: The benzoate derivative demonstrated higher reactivity in resin polymerization, suggesting that the position of the dimethylamino group influences chemical behavior .
  • Relevance to Target Compound: The acetoxy-linked dimethylamino group in the target compound may similarly affect reactivity in synthetic applications.

Structural and Crystallographic Insights

  • Oxamide Derivatives : Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid form planar geometries stabilized by hydrogen bonds, influencing their DNA-binding and cytotoxic properties .

Biological Activity

Introduction

2-[2-(dimethylamino)-2-oxoethoxy]benzamide is a benzamide derivative notable for its structural components, including a dimethylamino group and a 2-oxoethoxy moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in metabolic disorders such as diabetes.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 222.24 g/mol. Its structure includes:

  • A benzene ring
  • An amide functional group
  • A two-carbon chain with a carbonyl and dimethylamino substituent

This unique arrangement contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight222.24 g/mol
Key Functional GroupsAmide, Dimethylamino

Biological Activity

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, which is crucial for its therapeutic potential. Enzyme inhibition can lead to altered metabolic pathways, making this compound a candidate for treating conditions like diabetes by enhancing insulin secretion and improving pancreatic β-cell function.

Pancreatic β-Cell Function

Studies have shown that compounds similar to this compound can enhance β-cell survival and function. This effect is particularly relevant in the context of diabetes management, where maintaining healthy β-cell activity is essential for proper insulin regulation.

Case Studies

  • Diabetes Treatment : In a study evaluating the effects of various benzamide derivatives on β-cell function, this compound demonstrated significant improvements in cell viability and insulin secretion under stress conditions.
  • Enzyme Interaction : Another research effort focused on the inhibitory effects of this compound on specific enzymes involved in glucose metabolism. The results indicated that it could effectively reduce enzyme activity, leading to lower glucose levels in vitro.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
N-(4-hydroxyphenyl)acetamidestructureHydroxyl group enhances solubility
4-(Dimethylamino)benzamidestructureSimple structure, widely studied for enzyme inhibition
N-(3-chloro-4-methylphenyl)benzamidestructureChlorine substituent modifies reactivity

The structural complexity of this compound allows for diverse interactions within biological systems, distinguishing it from simpler benzamide derivatives.

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